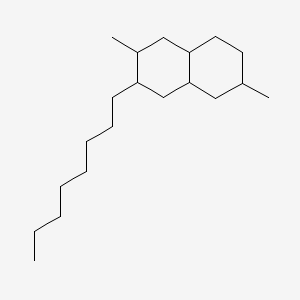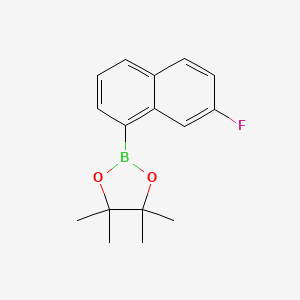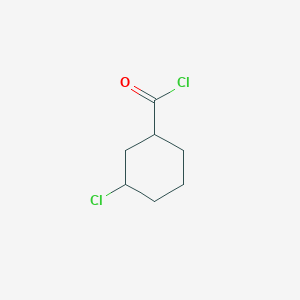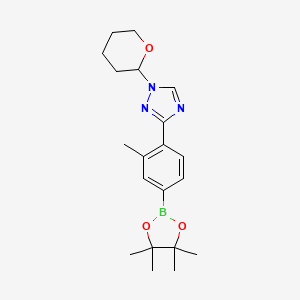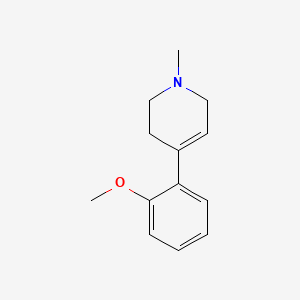
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4-(2-methoxyphenyl)-1-methylpyridine using a palladium catalyst under high pressure and temperature . The reaction conditions must be carefully controlled to ensure selective hydrogenation and to avoid over-reduction of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization to ensure high purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Further reduction can lead to the complete saturation of the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Pyridine oxides and related derivatives.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted pyridine and methoxyphenyl derivatives.
Applications De Recherche Scientifique
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the methoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 1-ethyl-1,2,3,6-tetrahydro-5-(3-methoxyphenyl)-
- Pyridine, 1-benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydro-
- Pyridine, 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydro-
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
107534-97-4 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H17NO/c1-14-9-7-11(8-10-14)12-5-3-4-6-13(12)15-2/h3-7H,8-10H2,1-2H3 |
Clé InChI |
GDTMBMBZMQETLR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=CC1)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


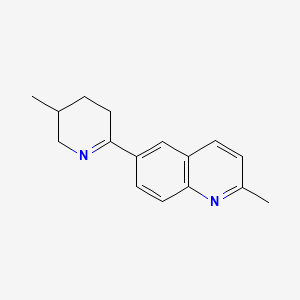

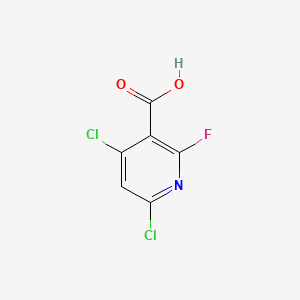



![Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-](/img/structure/B13934208.png)
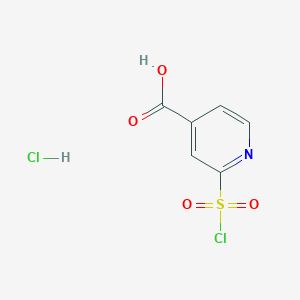
![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
